molecular formula C9H8BrClO2 B13993032 4-Bromophenyl 3-chloropropanoate CAS No. 500693-84-5

4-Bromophenyl 3-chloropropanoate

Cat. No.: B13993032
CAS No.: 500693-84-5
M. Wt: 263.51 g/mol
InChI Key: WKBOFYCEQNKJEW-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-chloropropanoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of phenyl propanoate, where the phenyl ring is substituted with a bromine atom at the 4-position and a chlorine atom at the 3-position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenyl 3-chloropropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-bromophenol with 3-chloropropanoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the formation of the ester bond.

Another method involves the reaction of 4-bromophenol with 3-chloropropanoyl chloride in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-chloropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the propanoate chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 4-bromophenyl 3-azidopropanoate, 4-bromophenyl 3-thiocyanatopropanoate, and 4-bromophenyl 3-methoxypropanoate.

    Oxidation: Products include 4-bromophenyl 3-chloropropanoic acid and 4-bromophenyl 3-chloropropanone.

    Reduction: Products include 4-bromophenyl 3-chloropropanol and 4-hydroxyphenyl 3-chloropropanoate.

Scientific Research Applications

4-Bromophenyl 3-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromophenyl 3-chloropropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 3-chloropropanol: Similar structure but with an alcohol group instead of an ester.

    4-Bromophenyl 3-chloropropanone: Similar structure but with a ketone group instead of an ester.

    4-Bromophenyl 3-chloropropanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

4-Bromophenyl 3-chloropropanoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The presence of both bromine and chlorine atoms also provides distinct electronic and steric effects, influencing its behavior in chemical reactions and biological interactions.

Properties

CAS No.

500693-84-5

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

(4-bromophenyl) 3-chloropropanoate

InChI

InChI=1S/C9H8BrClO2/c10-7-1-3-8(4-2-7)13-9(12)5-6-11/h1-4H,5-6H2

InChI Key

WKBOFYCEQNKJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCCl)Br

Origin of Product

United States

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